(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate
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Overview
Description
(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with methyl isocyanate to form the N-methylcarbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The ethynyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield a carbonyl compound, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways involved would depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
2-(1-Ethylpiperidin-4-yl)ethanamine: This compound is structurally similar but lacks the ethynyl and carbamate groups.
1,4-Dihydropyridine: This compound has a similar piperidine ring but different substituents and applications.
Uniqueness
(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate is unique due to the presence of both the ethynyl and N-methylcarbamate groups, which may confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
(1-ethyl-4-ethynylpiperidin-4-yl) N-methylcarbamate |
InChI |
InChI=1S/C11H18N2O2/c1-4-11(15-10(14)12-3)6-8-13(5-2)9-7-11/h1H,5-9H2,2-3H3,(H,12,14) |
InChI Key |
QOWGRSIGOAYFAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C#C)OC(=O)NC |
Origin of Product |
United States |
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